3-(Methoxymethyl)cyclohexanol
Description
3-(Methoxymethyl)cyclohexanol is a cyclohexanol derivative featuring a methoxymethyl (-CH2-O-CH3) substituent at the 3-position of the cyclohexane ring. The methoxymethyl group introduces unique steric, electronic, and solubility properties compared to other substituted cyclohexanols. Such derivatives are often explored in pharmaceuticals, solvents, and chemical intermediates due to their tunable reactivity .
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-(methoxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-10-6-7-3-2-4-8(9)5-7/h7-9H,2-6H2,1H3 |
InChI Key |
BNKUZBBUZGFLMX-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCCC(C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methoxymethyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexene with methoxymethyl chloride in the presence of a base, followed by hydrolysis to yield the desired product. Another method includes the reduction of 3-(methoxymethyl)cyclohexanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-(methoxymethyl)cyclohexanone. This process typically uses a metal catalyst such as palladium on carbon under controlled temperature and pressure conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-(methoxymethyl)cyclohexanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to 3-(methoxymethyl)cyclohexane using strong reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-(Methoxymethyl)cyclohexanone.
Reduction: 3-(Methoxymethyl)cyclohexane.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
3-(Methoxymethyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxymethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Antioxidant Activity: Methyl-substituted cyclohexanols (e.g., 3-Methylcyclohexanol) show utility in lubricant stabilization, but methoxymethyl derivatives remain unexplored in this context .
- Solvent Effects: Studies on H-BEA zeolite-catalyzed dehydration of cyclohexanol highlight solvent polarity’s role in reaction efficiency, a factor relevant to methoxymethyl-substituted analogs .
- Data Limitations: Physical properties (e.g., boiling point, solubility) and toxicological data for this compound are absent in the provided evidence, necessitating further experimental characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
